3-(thiophen-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
Description
This compound features a pyridazine core substituted at position 3 with a thiophen-2-yl group and at position 6 with a 4-[2-(trifluoromethyl)benzoyl]piperazine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene and piperazine groups contribute to electronic and steric interactions critical for biological activity . Its molecular formula is C₂₁H₁₈F₃N₅OS, with a molecular weight of 445.46 g/mol.
Properties
IUPAC Name |
[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4OS/c21-20(22,23)15-5-2-1-4-14(15)19(28)27-11-9-26(10-12-27)18-8-7-16(24-25-18)17-6-3-13-29-17/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHYYQNIGCXYAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(Thiophen-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiophene ring, a pyridazine core, and a piperazine moiety with a trifluoromethylbenzoyl group. The presence of these functional groups contributes to its pharmacological properties.
| Component | Description |
|---|---|
| Chemical Formula | C20H19F3N4OS |
| Molecular Weight | 404.44 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Anticancer Activity
Studies have shown that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, triazolo-pyridazine derivatives have been tested against various cancer cell lines (A549, MCF-7) and demonstrated promising inhibitory effects on c-Met kinase, which is implicated in cancer progression. The most effective compounds achieved IC50 values in the low micromolar range, indicating potent activity against tumor cells .
Antimicrobial Activity
Compounds containing thiophene and piperazine moieties have also been evaluated for antimicrobial properties. In vitro assays suggest that these compounds can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
- In Vitro Studies on Anticancer Activity
-
Antimicrobial Efficacy
- In a comparative study, various thiophene-containing compounds were assessed for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyridazine vs. Pyridine Derivatives
- 2-Pentyl-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine (96g) and 2-(Hex-5-ynyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine (96h) (): These analogs replace the pyridazine core with pyridine. Both compounds exhibit lower molecular weights (~351–365 g/mol) and altered solubility profiles .
Pyridazinone Derivatives
- 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (): Features a pyridazinone core (with a ketone group at position 3) instead of pyridazine.
Piperazine Substituent Variations
Trifluoromethylbenzoyl vs. Dimethylbenzoyl
- F554-0056 (3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine) (): Replaces the 2-(trifluoromethyl)benzoyl group with 3,4-dimethylbenzoyl. Molecular weight: 410.50 g/mol .
Chlorobenzoyl and Methoxybenzoyl
Thiophene Ring Modifications
Key Research Findings and Activity Data
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
